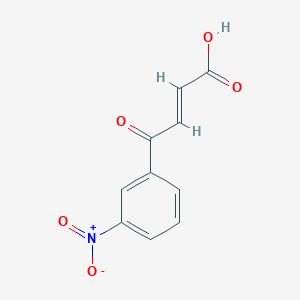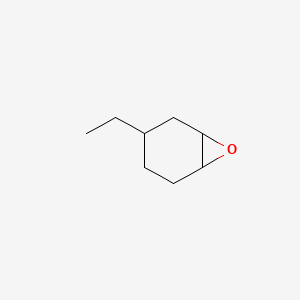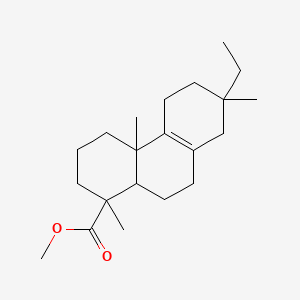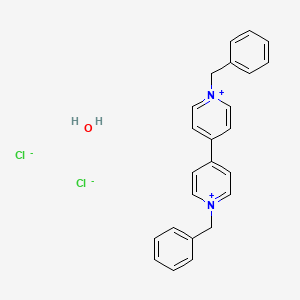
N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a cyclohexyl group attached to a nitropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. The reaction conditions often require low temperatures to control the nitration process and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors to ensure safety and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
- N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine
- 6,6′-(hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine)
Comparison: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
5096-86-6 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-N-cyclohexyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H15N5O2/c11-9-8(15(16)17)6-12-10(14-9)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) |
InChI Key |
HBCSXHJLFASOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)


![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
